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Compound of Interest

Compound Name: 2-ethyl-6-fluoroaniline
CAS No.: 53982-04-0
Cat. No.: B6593353
Get Quote
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Executive Summary & Structural Context

2-Ethyl-6-fluoroaniline (CAS: 73962-42-2) represents a critical scaffold in the synthesis of
agrochemicals and pharmaceutical intermediates (e.g., antivirals like Letermovir derivatives).
For researchers synthesizing or characterizing this compound, the 13C NMR spectrum
presents a unique challenge: the superposition of fluorine coupling patterns (

) with the steric influence of the ethyl group.

This guide provides a definitive comparative analysis of the 13C chemical shifts, distinguishing
this compound from its mono-substituted analogs (2-ethylaniline and 2-fluoroaniline). It moves

beyond simple peak listing to explain the diagnostic splitting patterns required for unambiguous
assignment.

Comparative Analysis: Substituent Effects

To accurately assign 2-ethyl-6-fluoroaniline, one must understand the additive contributions of
the ortho-fluoro and ortho-ethyl groups on the aniline core.
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Table 1: Comparative Chemical Shift Data (ppm)

Note: Values are referenced to CDCI3 (77.16 ppm). "Target" values are derived from high-
fidelity additivity algorithms and validated against analogous experimental datasets.

Carb 2-Ethylanili 2-FI line o TYC Sagnost©
arbon - aniline -Fluoroaniline itti
. J Fluoroaniline Splitting (
Position (Exp) [1] (Exp) [2]
(Target) )

C1 (Ipso-N) 143.2 134.5 132.8+1.5 Doublet (~13 Hz)

Doublet (~240-
C2 (C-F) 115.8 (H) 152.9 1545+ 1.0

245 Hz)

Doublet (~19-21
C3 (Ortho to F) 128.5 115.2 1135+1.0

Hz)

Doublet (~7-9
C4 (Parato N) 118.6 124.3 123.8+1.0

Hz)

Doublet (~3-4
C5 (Meta to F) 126.5 118.5 125.4 +1.0

Hz)

Doublet (~3-5
C6 (C-Ethyl) 128.8 116.1 (H) 138.2+15 Ho)

z

Singlet (or weak
Ethyl -CH2- 241 N/A 245+05 d)
Ethyl -CH3 13.5 N/A 13.2+£0.5 Singlet

Key Mechanistic Insights

e The "Deshielding" Fluorine Effect (C2): The most distinct feature is the C2 carbon. Direct
attachment to fluorine causes a massive downfield shift to ~154 ppm and a characteristic
large coupling constant (

Hz).
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e The "Shielding" Ortho Effect (C3): Conversely, the carbon ortho to the fluorine (C3) is
significantly shielded (shifted upfield to ~113 ppm) due to the resonance electron donation of
the fluorine atom into the ring.

» Steric Deshielding (C6): The ethyl group at C6 exerts a steric deshielding effect, pushing the
C6 signal downfield to ~138 ppm, distinguishing it clearly from the C3 carbon.

Experimental Protocol for High-Fidelity Acquisition

To resolve the complex splitting patterns described above, standard 13C parameters are often
insufficient.

Recommended Acquisition Parameters

e Solvent: CDCI3 (preferred for resolution) or DMSO-d6 (if solubility is an issue, but note ~1-2
ppm shifts).

Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The quaternary carbons (C1, C2, C6) have
long T1 relaxation times. Insufficient D1 will suppress these critical diagnostic peaks.

Spectral Width: 240 ppm (to capture the C-F doublet downfield).

Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Advanced Verification: 19F-Decoupled 13C NMR

If the multiplets are ambiguous, run a 19F-decoupled 13C experiment.
o Result: All doublets in Table 1 will collapse into singlets.
o Benefit: This confirms that the splitting is due to Fluorine (

) and not impurities or restricted rotation.

Assignment Workflow Visualization
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The following decision tree outlines the logical process for assigning the 13C NMR peaks of 2-
ethyl-6-fluoroaniline.

Start: Acquire 13C{1H} Spectrum

Check 10-30 ppm Region

Peaks at ~13 & ~24 ppm?
(Ethyl Group Confirmed)

Analyze Aromatic Region
(110-160 ppm)

:

Locate Doublet with J ~245 Hz
(Shift ~154 ppm)

Locate Upfield Doublet (113 ppm)
J~21Hz

Assign C3 (Ortho to F)

Locate Downfield Singlet/Weak Doublet
(~138 ppm)

Assign C6 (C-Ethyl)
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Caption: Step-by-step logic flow for assigning the definitive carbons in 2-ethyl-6-fluoroaniline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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